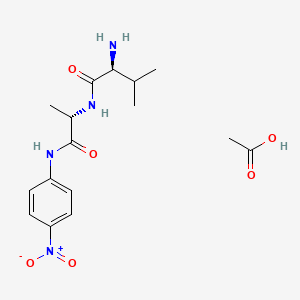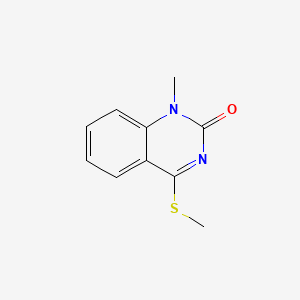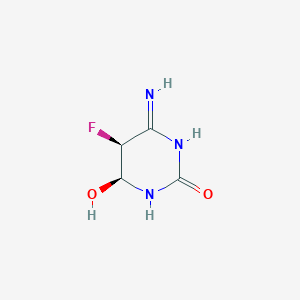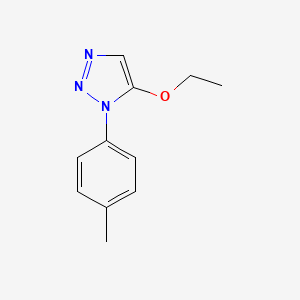
Val-Ala p-Nitroanilide acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala p-Nitroanilide acetate salt involves the coupling of Valine and Alanine with p-Nitroaniline, followed by acetylation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The final product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Ala p-Nitroanilide acetate salt primarily undergoes hydrolysis reactions when exposed to proteases. The hydrolysis of the peptide bond releases p-Nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Proteases such as trypsin, chymotrypsin, and other serine proteases.
Conditions: Aqueous buffer solutions at physiological pH (around 7.4) and temperatures ranging from 25°C to 37°C.
Major Products
The major product formed from the hydrolysis of this compound is p-Nitroaniline, which is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative analysis of protease activity .
Wissenschaftliche Forschungsanwendungen
Val-Ala p-Nitroanilide acetate salt is widely used in various fields of scientific research:
Wirkmechanismus
Val-Ala p-Nitroanilide acetate salt exerts its effects through the hydrolysis of its peptide bond by proteases. The molecular target is the peptide bond between Valine and Alanine, which is cleaved by the protease, releasing p-Nitroaniline . This reaction can be monitored spectrophotometrically, providing a measure of protease activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Uniqueness
Val-Ala p-Nitroanilide acetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
108321-94-4 |
|---|---|
Molekularformel |
C16H24N4O6 |
Molekulargewicht |
368.38 g/mol |
IUPAC-Name |
acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4) |
InChI-Schlüssel |
FKCPQOSQHMADPR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/new.no-structure.jpg)
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(4E)-6-hydroxy-6-methylhepta-1,4-dien-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561176.png)


![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)



![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
